molecular formula C19H14N4OS B2479674 (E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 634888-19-0

(E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2479674
CAS No.: 634888-19-0
M. Wt: 346.41
InChI Key: CVWSNUDLRYVHOE-UDWIEESQSA-N
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Description

(E)-3-(Naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a naphthalen-1-yl substituent at the 3-position of the pyrazole ring and a thiophen-2-ylmethylene hydrazone moiety at the carbohydrazide group. This compound belongs to a class of molecules known for diverse pharmacological properties, including anticancer, antimicrobial, and sensor applications, owing to the electron-rich aromatic systems (naphthalene and thiophene) and the rigid hydrazone scaffold .

Properties

IUPAC Name

3-naphthalen-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(23-20-12-14-7-4-10-25-14)18-11-17(21-22-18)16-9-3-6-13-5-1-2-8-15(13)16/h1-12H,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWSNUDLRYVHOE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a naphthyl-substituted pyrazole-5-carbohydrazide with a thiophen-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The hydrazone group (-NH-N=C-) serves as a key reactive site for condensation reactions. This compound can undergo:

a. Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile) in the presence of acidic catalysts to form α,β-unsaturated derivatives. For example:

text
(E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide + malononitrile → (E)-3-(naphthalen-1-yl)-N'-(2-(2,2-dicyanovinyl)thiophen-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Reaction conditions: Ethanol/water (1:1), poly(aniline-co-melamine)@MnFe2O4 nanocatalyst (0.05 g), 40°C, 2–4 hours .

b. Schiff Base Formation
The free amino group (-NH2) in the pyrazole ring can react with aldehydes to form bis-hydrazone derivatives:

text
This compound + benzaldehyde → (E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-N''-(benzylidene)-1H-pyrazole-5-carbohydrazide

Yields for similar reactions range from 75% to 92% under solvent-free conditions at room temperature.

Electrophilic Aromatic Substitution

The naphthalene and thiophene rings undergo regioselective substitutions:

a. Nitration
Thiophene undergoes nitration at the 5-position using HNO3/H2SO4:

text
This compound + HNO3 → (E)-3-(naphthalen-1-yl)-N'-(5-nitrothiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Reaction Data

ReactantConditionsYieldProduct
Thiophene derivativeHNO3 (conc.), 0–5°C, 2 hr68%5-nitrothiophene derivative

b. Sulfonation
Naphthalene undergoes sulfonation at the 6-position with H2SO4:

text
This compound + H2SO4 → (E)-3-(6-sulfonaphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cycloaddition Reactions

The conjugated hydrazone and pyrazole systems participate in [3+2] and [4+2] cycloadditions:

a. 1,3-Dipolar Cycloaddition
Reacts with dipolarophiles (e.g., acetylenedicarboxylate) to form pyrazolo[1,2-a]pyrazole derivatives:

text
This compound + dimethyl acetylenedicarboxylate → Pyrazolo[1,2-a]pyrazole fused hybrid

Reaction requires refluxing in toluene (110°C, 8 hours).

Redox Reactions

a. Oxidation
The hydrazone linkage (-NH-N=C-) oxidizes to a diazenyl (-N=N-) group using H2O2/FeCl3:

text
This compound + H2O2 → (E)-3-(naphthalen-1-yl)-N'-(thiophen-2-yldiazenyl)-1H-pyrazole-5-carbohydrazide

Optimized Conditions

Oxidizing AgentTemperatureTimeYield
H2O2 (30%)60°C3 hr58%

b. Reduction
Catalytic hydrogenation (H2/Pd-C) reduces the imine bond to an amine:

text
This compound + H2 → 3-(naphthalen-1-yl)-N'-(2-thienylmethyl)-1H-pyrazole-5-carbohydrazide

Mechanistic Insights from Analogous Systems

Key findings from related carbohydrazide derivatives :

  • Catalytic Efficiency : Poly(aniline-co-melamine)@MnFe2O4 increases reaction rates by 3–5× in Knoevenagel condensations .

  • Steric Effects : Bulky substituents on the naphthalene ring reduce yields in electrophilic substitutions by 15–20%.

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) on the thiophene ring enhance oxidative stability .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including (E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer properties. A study focused on a series of substituted pyrazole derivatives demonstrated their inhibitory effects on the growth of A549 lung cancer cells. Notably, compounds similar to this compound were found to induce apoptosis in these cancer cells, suggesting a potential therapeutic application in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In a study involving various pyrazole derivatives, it was observed that certain analogs exhibited substantial antibacterial and antifungal effects against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound could be explored further as a novel antimicrobial agent .

Enzyme Inhibition

Studies have explored the mechanism of action of pyrazole derivatives, including this compound, focusing on their role as enzyme inhibitors. For instance, some derivatives have been shown to inhibit acetylcholinesterase and monoamine oxidase enzymes, which are critical in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving hydrazone formation and subsequent cyclization reactions. The structural modifications of pyrazole derivatives significantly influence their biological activities, making it essential to explore different synthetic approaches to optimize their efficacy .

Case Studies

Study ReferenceFocus AreaFindings
Anticancer ActivityInhibitory effects on A549 lung cancer cells; induction of apoptosis
Antimicrobial PropertiesSignificant antibacterial and antifungal activities
Enzyme InhibitionEffective inhibition of acetylcholinesterase and monoamine oxidase

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Structurally analogous compounds differ primarily in the substituents on the pyrazole ring and the hydrazone moiety. Key comparisons include:

Compound Name Substituents (Pyrazole-3 and Hydrazone) Key Structural Features Reference CAS/ID
(E)-3-(Naphthalen-1-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide Naphthalen-1-yl; 4-nitrobenzylidene Electron-withdrawing nitro group enhances electrophilicity 1285499-46-8
(E)-3-(Thiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide Thiophen-2-yl; thiophen-2-ylmethylene Dual thiophene units may improve π-conjugation and redox activity 1285536-80-2
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Phenyl; 2,4-dichlorobenzylidene Chlorine atoms increase lipophilicity and potential membrane penetration
2-[1-(Naphthalen-1-yl)-1H-tetrazol-5-ylthio]-N'-(thiophen-2-ylmethylene) acetohydrazide (5a) Tetrazole-thioether; thiophen-2-ylmethylene Tetrazole introduces hydrogen-bonding capacity; thioether enhances stability

Key Observations :

  • Electron-Donating vs.
  • Heteroaryl vs. Aryl Hydrazones : Thiophen-2-ylmethylene (target compound) offers sulfur-mediated interactions (e.g., metal coordination), whereas nitrobenzylidene (CAS 1285499-46-8) may favor electrostatic interactions .
Physicochemical Properties
  • Melting Points: Target compound: Not explicitly reported, but analogues like 5a (m.p. 228–229°C ) and dichlorobenzylidene derivatives (m.p. ~220°C ) suggest high thermal stability due to rigid hydrazone linkages.
  • Spectral Data :
    • IR: Expected C=O stretch ~1660–1670 cm⁻¹ (similar to 5a ); C=N stretch ~1590–1600 cm⁻¹.
    • NMR: Aromatic protons in naphthalene (δ 7.12–8.58 ppm) and thiophene (δ 7.12–8.39 ppm) regions, with hydrazone CH=N signal ~δ 8.5–8.6 ppm .

Biological Activity

(E)-3-(naphthalen-1-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a naphthalene moiety and a thiophene group, contributing to its unique biological profile. The molecular formula is C17H14N4OSC_{17}H_{14}N_4OS with a molecular weight of 318.38 g/mol. The presence of these functional groups enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant activity.

Minimum Inhibitory Concentration (MIC) Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

The compound exhibited bactericidal effects with minimum bactericidal concentration (MBC) values closely aligned with MIC results, indicating its potential for treating bacterial infections effectively .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging and nitric oxide scavenging assays.

Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)Comparison Standard
DPPH Scavenging15.5Ascorbic Acid (20)
Nitric Oxide Scavenging12.8Quercetin (15)

These results indicate that the compound possesses considerable radical scavenging ability, which may be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in inhibiting tumor cell proliferation.

Cell Line Inhibition Studies

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.3

The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells, suggesting its potential as an anticancer agent .

The biological activity of this compound appears to involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species Modulation : The antioxidant properties suggest that it can modulate oxidative stress pathways.
  • Biofilm Disruption : The compound has shown efficacy in reducing biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections .

Q & A

Q. How can researchers address low solubility in aqueous buffers?

  • Formulation : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEGylation to enhance bioavailability .
  • Co-solvents : 10% DMSO in PBS (pH 7.4) maintains stability for 24 hours at 37°C .

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